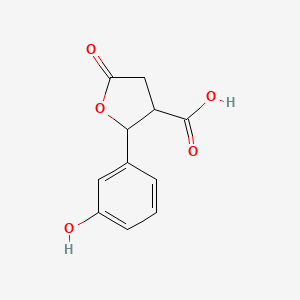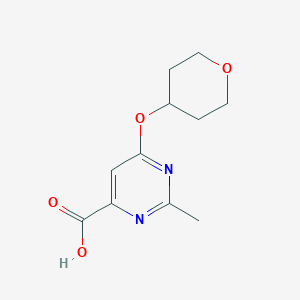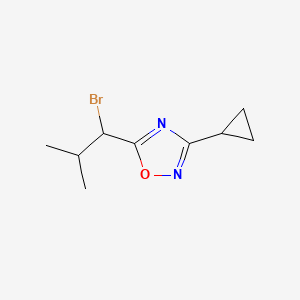![molecular formula C11H19NO3 B11786410 tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)
tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining a furan and a pyrrole ring, with a tert-butyl ester group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a furan derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on their ability to modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders .
Industry: In industry, this compound may be used in the development of new materials with specific properties, such as improved stability, reactivity, or biocompatibility .
Mécanisme D'action
The mechanism of action of tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Comparison: tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is unique due to its specific ring structure and functional groupsFor example, its tert-butyl ester group provides steric hindrance, which can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 |
Clé InChI |
YRVZSKVYVRYIBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2COCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)












